

Spectroscopic and Structural Elucidation of 4-((2-Isopropoxyethoxy)methyl)phenol: A Technical Guide

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Compound of Interest		
Compound Name:	4-((2- Isopropoxyethoxy)methyl)phenol	
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Introduction

4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate in the synthesis of various pharmaceuticals, most notably the cardioselective β -blocker, Bisoprolol.[1][2][3][4][5] Its molecular structure, containing both a phenol group and an ether linkage, makes it a versatile building block in organic synthesis. Accurate characterization of this compound is crucial for quality control and process optimization in drug development. This guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for **4-((2-**

isopropoxyethoxy)methyl)phenol, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural confirmation of **4-((2-isopropoxyethoxy)methyl)phenol** is achieved through a combination of spectroscopic techniques. The following sections summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1.15	Doublet (d)	6H	Isopropyl -CH₃
3.55	Multiplet (m)	1H	Isopropyl -CH-
3.65	Triplet (t)	2H	-O-CH ₂ -CH ₂ -O-
4.50	Singlet (s)	2H	Ar-CH ₂ -O-
6.85	Doublet (d)	2H	Aromatic (Ar-H)

Data sourced from Benchchem[1]

¹³C NMR Spectral Data

While specific ¹³C NMR data was not found in the provided search results, typical chemical shifts for similar structures can be predicted. PubChem does indicate the availability of ¹³C NMR spectra for this compound.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Key IR Absorption Bands



Wavenumber (cm ⁻¹)	Bond Vibration	Significance
~3400 (broad)	O-H stretch	Indicates the presence of the phenolic hydroxyl group.
~2970-2850	C-H stretch	Aliphatic C-H bonds in the isopropoxy and ethoxy groups.
~1600, ~1500	C=C stretch	Aromatic ring stretching.
~1450	C-H bend	Characteristic bending of C-H bonds.[1]
~1100-1200	C-O stretch	Strong absorption indicating the ether linkages.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[1]

Mass Spectrometry Data

m/z	lon Identity	Significance
210.1256	[M]+	Molecular ion peak, confirming the molecular weight of the compound.[1][7]

Molecular Information

Property	Value	Source
Molecular Formula	C12H18O3	[6][8]
Molecular Weight	210.27 g/mol	[6][8][9][10]

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of 4-((2-isopropoxyethoxy)methyl)phenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a relaxation delay of 1-2 seconds between scans.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans (typically >1024) is required due to the lower natural abundance of ¹³C.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol



• Sample Preparation:

- KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Thin Film Method: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet holder.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Acquisition:
 - Introduce the sample into the ion source.



- For GC-MS, the sample is first separated on a GC column before entering the mass spectrometer.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak ([M]+) and analyze the fragmentation pattern
 to confirm the structure of the compound. For HRMS, the exact mass can be used to
 determine the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-((2-isopropoxyethoxy)methyl)phenol**.

Caption: Workflow for Spectroscopic Analysis.

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